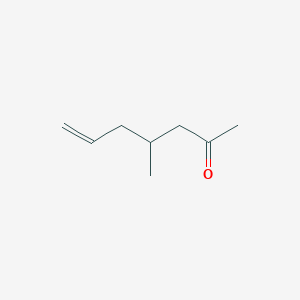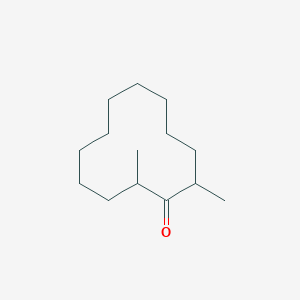
2,12-Dimethylcyclododecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,12-Dimethylcyclododecan-1-one is a cyclic ketone with a twelve-membered carbon ring structure. This compound is characterized by the presence of two methyl groups attached to the 2nd and 12th carbon atoms, and a ketone functional group at the 1st carbon atom. It is a member of the cycloalkane family, which are cyclic hydrocarbons with single bonds between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,12-Dimethylcyclododecan-1-one can be achieved through various organic synthesis methods. One common approach involves the cyclization of a suitable linear precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the twelve-membered ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,12-Dimethylcyclododecan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated cyclododecanones.
Aplicaciones Científicas De Investigación
2,12-Dimethylcyclododecan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,12-Dimethylcyclododecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,12-Dimethylcyclododecan-1-one can be compared with other cycloalkanes and cyclic ketones:
Cyclododecanone: Similar in structure but lacks the methyl groups at the 2nd and 12th positions.
Cyclohexanone: A smaller ring structure with different chemical properties.
Cyclopentanone: An even smaller ring structure with distinct reactivity.
The presence of the methyl groups in this compound imparts unique steric and electronic properties, making it distinct from other cycloalkanes and cyclic ketones.
Propiedades
Número CAS |
32399-58-9 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
2,12-dimethylcyclododecan-1-one |
InChI |
InChI=1S/C14H26O/c1-12-10-8-6-4-3-5-7-9-11-13(2)14(12)15/h12-13H,3-11H2,1-2H3 |
Clave InChI |
ZVQNMDFGLFPHQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCCCCCCC(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



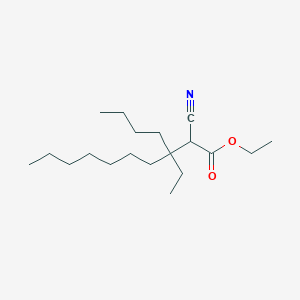
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
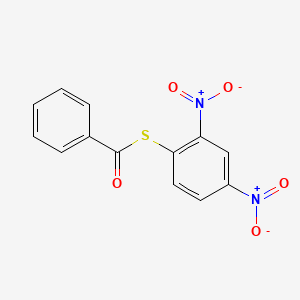

![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
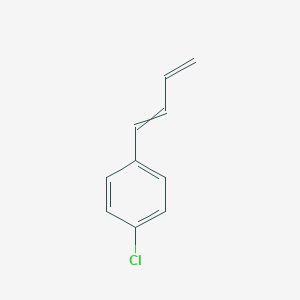
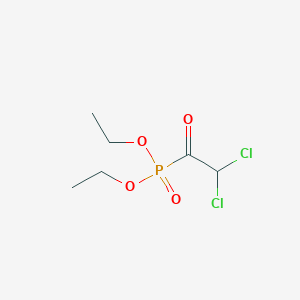
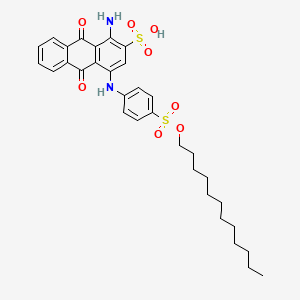
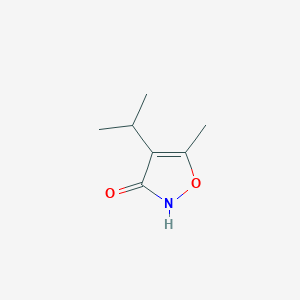
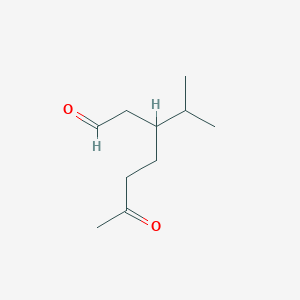
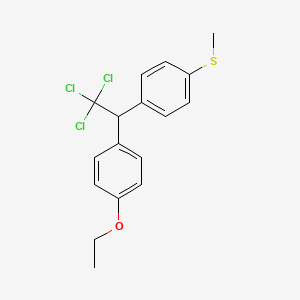
![5-[(e)-(4-Chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14686689.png)
